molecular formula C21H18N2O3 B5798385 4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide

4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide

Cat. No.: B5798385
M. Wt: 346.4 g/mol
InChI Key: INYRKNZGZSZQLH-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group and a carbamoylphenyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzyloxybenzene: This step involves the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions to form benzyloxybenzene.

    Introduction of Carbamoyl Group: The benzyloxybenzene is then reacted with an isocyanate derivative to introduce the carbamoyl group, forming an intermediate compound.

    Formation of Benzamide Core: The intermediate compound is further reacted with a benzoyl chloride derivative under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carbamoyl group can be reduced to form an amine derivative.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxy)-N-(2-carbamoylphenyl)benzamide: Similar structure with a methoxy group instead of a benzyloxy group.

    4-(benzyloxy)-N-(2-carbamoylphenyl)aniline: Similar structure with an aniline group instead of a benzamide core.

Uniqueness

4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide is unique due to the presence of both benzyloxy and carbamoyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(4-phenylmethoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-20(24)18-8-4-5-9-19(18)23-21(25)16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYRKNZGZSZQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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